2,4-Dichloro-1,3,5-triazine
Overview
Description
2,4-Dichloro-1,3,5-triazine is a chemical compound with the molecular formula C3HCl2N3. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its reactivity and is widely used as an intermediate in organic synthesis and pharmaceutical applications .
Mechanism of Action
Target of Action
2,4-Dichloro-1,3,5-triazine is a derivative of 1,3,5-triazine and has been investigated for its biological activity . The primary targets of this compound are microbial pathogens, including Gram-negative bacteria like Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .
Mode of Action
It is known that 1,3,5-triazine derivatives can interfere with various signaling pathways to induce cell death . The chlorine atoms in the this compound structure may play a crucial role in its interaction with its targets .
Biochemical Pathways
It is known that 1,3,5-triazine derivatives can affect various cellular processes, potentially leading to cell death .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is primarily antimicrobial activity. Some 1,3,5-triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli . In addition, some triazine derivatives have been found to inhibit DNA binding of NF-κB, a transcription factor involved in immune response, inflammation, and cancer development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1,3,5-triazine can be synthesized through the halogenation of 1,3,5-triazine with chlorine. This process involves the substitution of hydrogen atoms in the triazine ring with chlorine atoms under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The chlorine atoms in cyanuric chloride are sequentially replaced by nucleophiles such as amines, alcohols, or thiols to produce various substituted triazines .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1,3,5-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atoms in the compound can be replaced by various nucleophiles, including amines, alcohols, and thiols .
Common Reagents and Conditions:
Alcohols and Thiols: These reactions often require the use of a catalyst or a base to facilitate the substitution process.
Major Products: The major products formed from these reactions are substituted triazines, which can have various functional groups depending on the nucleophile used. For example, the reaction with aniline produces 2,4-dichloro-6-phenyl-1,3,5-triazine .
Scientific Research Applications
2,4-Dichloro-1,3,5-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): This compound is similar in structure but contains an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has methoxy groups instead of chlorine atoms, which alters its reactivity and applications.
6-Chloro-1,3,5-triazine-2,4-diamine: This compound contains amino groups, making it useful in different chemical reactions and applications.
Uniqueness: 2,4-Dichloro-1,3,5-triazine is unique due to its specific reactivity towards nucleophiles, which allows for the selective substitution of its chlorine atoms. This property makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
2,4-dichloro-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3/c4-2-6-1-7-3(5)8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXVBREYFZQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274598 | |
Record name | 2,4-Dichloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-66-5 | |
Record name | Dichloro-s-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2831-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,4-Dichloro-1,3,5-triazine?
A1: this compound, also known as cyanuric chloride, is an organic compound with the molecular formula C3Cl3N3 and a molecular weight of 184.41 g/mol. Its structure consists of a six-membered aromatic ring containing alternating carbon and nitrogen atoms, with two chlorine atoms and one chloro substituent attached to the carbon atoms.
Q2: What spectroscopic data is available for this compound?
A: this compound can be characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR). While specific data points weren't detailed in the provided papers, these techniques can provide information about the compound's structure, bonding, and functional groups. [, , , , ]
Q3: Why is this compound considered a versatile building block in organic synthesis?
A: The two chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for the sequential introduction of various substituents at the 2- and 4-positions of the triazine ring. [, ] This versatility makes it a valuable starting material for synthesizing a wide range of derivatives.
Q4: How does this compound act as an amide coupling agent?
A: this compound and its derivatives, such as CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine), can facilitate amide bond formation. This process typically involves the reaction of this compound with a carboxylic acid to form an activated ester, which can then react with an amine to yield the desired amide product. [, ]
Q5: What are the applications of fluorous this compound derivatives in organic synthesis?
A: Fluorous this compound derivatives, incorporating fluorine-containing groups, have gained attention in fluorous-phase organic synthesis. They can function as both amide coupling agents and scavengers for removing excess nucleophiles like thiols and amines. [, ] The fluorous tag allows for easy separation of the triazine derivatives and their byproducts from the reaction mixture using fluorous solid-phase extraction techniques.
Q6: Can you elaborate on the use of this compound in synthesizing UV light-absorbing derivatives?
A: Researchers have synthesized bis(resorcinyl) triazine derivatives, which show potential as UV light absorbers, starting from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine. [] This involved alkylation or acid-catalyzed addition reactions to introduce the resorcinyl groups onto the triazine core.
Q7: How has this compound been used in the development of carbonic anhydrase inhibitors?
A: Studies have explored synthesizing this compound derivatives of known sulfa drugs. [] These derivatives showed increased carbonic anhydrase inhibition activity compared to the parent sulfa drugs. Molecular docking studies were used to investigate the binding interactions with the enzyme.
Q8: Are there examples of this compound being incorporated into polymers?
A: Yes, this compound has been used to create aromatic polythioethers containing the 1,3,5-triazine ring via aromatic nucleophilic substitution polymerization. [] These polymers have potential applications in materials science due to their unique properties, such as high thermal stability.
Q9: Has this compound been used in the synthesis of discotic liquid crystalline materials?
A: Yes, oligomers with disc-shaped penta-alkyne or triphenylene side groups attached to amino-substituted 1,3,5-triazine units have been prepared. [] These materials, characterized by their self-assembling properties, hold promise in areas like optoelectronics.
Q10: What is the role of this compound in preparing supported catalysts?
A: this compound is crucial for immobilizing catalysts onto various supports. For example, cobalt tetra(this compound) aminophthalocyanine, derived from this compound, has been immobilized on viscose fibers and polymers for catalytic applications. [, , , ] This immobilization can enhance catalyst recovery, reusability, and sometimes activity.
Q11: How do these supported catalysts, incorporating this compound, perform in the degradation of organic pollutants?
A: Fiber-supported cobalt phthalocyanine, synthesized using this compound, has demonstrated efficiency in decomposing chlorophenols [] and organic dyes. [] The catalytic system, when combined with hydrogen peroxide, facilitates the oxidation of these pollutants, offering a potential solution for environmental remediation.
Q12: How is the reactivity of this compound controlled in these reactions?
A: The reactivity of this compound is influenced by factors like solvent, temperature, and the nature of the nucleophile. For instance, reactions are often carried out at low temperatures to control the reaction rate and selectivity. [, ]
Q13: Have there been studies on the regioselectivity of reactions involving this compound?
A: Yes, researchers have investigated the regioselective Sonogashira coupling reaction on this compound derivatives. [] This approach allows for the controlled synthesis of linear and V-shaped alkynyl-1,3,5-triazines, expanding the structural diversity of accessible compounds.
Q14: What are some limitations of using this compound in synthesis?
A: While versatile, working with this compound requires careful consideration of its reactivity. Side reactions, such as hydrolysis, can occur, potentially impacting yield and purity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.